

In-Depth Technical Guide: Tri-(PEG1-C2-acid) in Proteolysis Targeting Chimeras (PROTACs)

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Compound of Interest		
Compound Name:	Tri-(PEG1-C2-acid)	
Cat. No.:	B1399082	Get Quote

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Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide focuses on **Tri-(PEG1-C2-acid)**, a polyethylene glycol (PEG)-based linker, providing a comprehensive overview of its physicochemical properties and its application in the synthesis and function of PROTACs.

Core Compound Data: Tri-(PEG1-C2-acid)

Quantitative data for **Tri-(PEG1-C2-acid)** is summarized in the table below.



Property	Value	Reference
Molecular Formula	C15H27NO9	[1][2]
Molecular Weight	365.38 g/mol	[1][2]
CAS Number	1381861-95-5	[1]
Appearance	Yellow to brown liquid	[1][3]
Purity	≥95.0%	[1][3]

The Role of PEG Linkers in PROTAC Design

PEG linkers, such as **Tri-(PEG1-C2-acid)**, are frequently incorporated into PROTAC design due to their advantageous properties. The repeating ethylene glycol units impart hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This improved solubility can, in turn, positively impact cell permeability and oral absorption.[4][5] The flexibility of the PEG chain is also crucial for allowing the two ligands of the PROTAC to optimally orient themselves to form a stable and productive ternary complex with the target protein and the E3 ligase.[6]

Experimental Protocols

While specific experimental protocols detailing the use of **Tri-(PEG1-C2-acid)** are not readily available in the public domain, a general methodology for the synthesis of PEGylated PROTACs is presented below. This protocol is a representative example and may require optimization for specific applications.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route involving the coupling of a POI ligand and an E3 ligase ligand with a PEG-based linker.

Materials:

- POI ligand with a suitable functional group (e.g., amine, alkyne)
- E3 ligase ligand with a suitable functional group (e.g., carboxylic acid, azide)



- Tri-(PEG1-C2-acid) or other PEG linker with appropriate terminal functional groups
- Coupling reagents (e.g., HATU, HOBt)
- Base (e.g., DIPEA)
- Solvents (e.g., DMF, DMSO)
- For "click chemistry": Copper(II) sulfate, sodium ascorbate, or a copper-free click chemistry reagent.

Procedure:

- First Coupling Reaction:
 - Dissolve the E3 ligase ligand and the PEG linker (e.g., Tri-(PEG1-C2-acid)) in an appropriate solvent such as DMF.
 - Add coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
 - Stir the reaction at room temperature until completion, which can be monitored by LC-MS.
 - Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
- Second Coupling Reaction (Amide Bond Formation):
 - Dissolve the purified E3 ligase-linker intermediate and the POI ligand in a suitable solvent.
 - Add coupling reagents and a base, similar to the first coupling step.
 - Monitor the reaction by LC-MS and purify the final PROTAC molecule by preparative HPLC.
- Second Coupling Reaction (Click Chemistry Example):
 - If using a linker with an azide group and a POI ligand with an alkyne group, dissolve both components in a solvent mixture such as t-BuOH/H₂O.



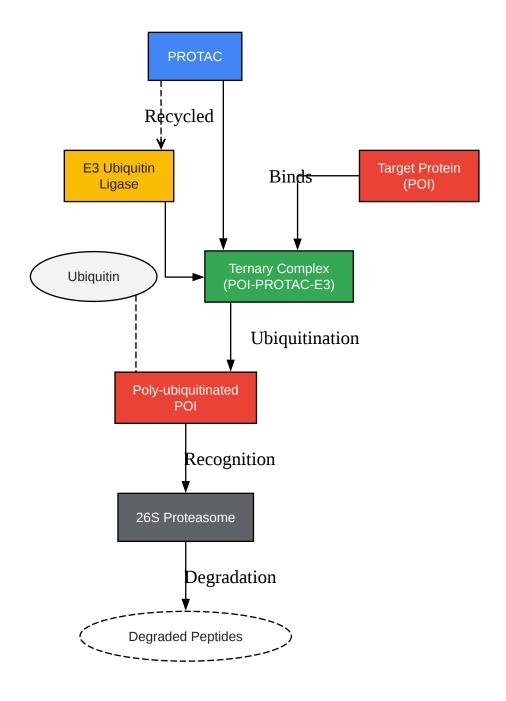
- Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
- Stir the reaction until completion and purify the final product.

Note: The choice of coupling chemistry will depend on the functional groups present on the ligands and the linker.

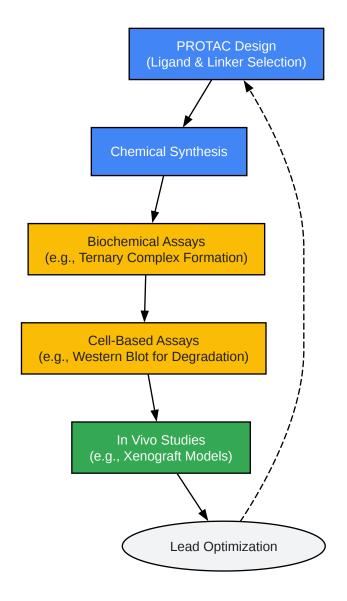
Signaling Pathway and Experimental Workflow

The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein. This process can be visualized as a signaling pathway and is part of a broader experimental workflow for PROTAC development.









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